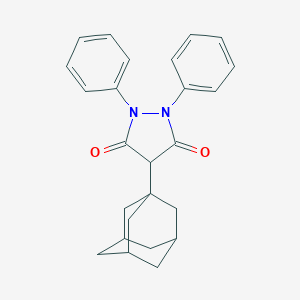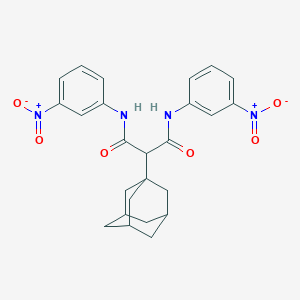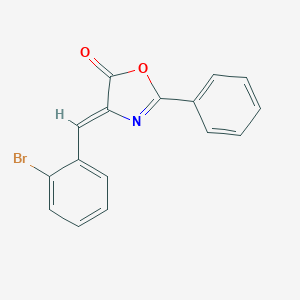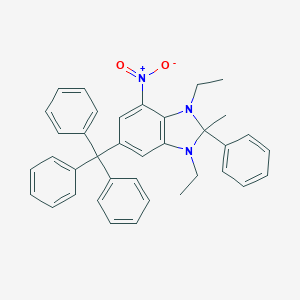
Diethyl 3-({4-nitrobenzoyl}hydrazono)-1,1-dimethylbutylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-({4-nitrobenzoyl}hydrazono)-1,1-dimethylbutylphosphonate, commonly known as NBHP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of NBHP is not fully understood. However, it is believed that NBHP interacts with metal ions through the formation of a complex, which results in a change in the fluorescence intensity of NBHP. In cancer cells, NBHP induces apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
NBHP has been found to have minimal toxicity in vitro and in vivo. In addition, NBHP has been found to have low cytotoxicity towards normal cells. NBHP has been shown to induce apoptosis in various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, NBHP has been found to have potential as a chiral selector in chromatography due to its ability to separate enantiomers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NBHP is its ease of synthesis and high purity. Additionally, NBHP has been found to have minimal toxicity, making it a promising candidate for various applications. However, one of the limitations of NBHP is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for NBHP research. One potential application is the development of NBHP-based fluorescent probes for the detection of metal ions in biological samples. Additionally, NBHP could be further investigated for its potential as an anticancer agent. Furthermore, the development of more soluble derivatives of NBHP could expand its potential applications in various fields.
Conclusion:
In conclusion, NBHP is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method of NBHP is simple and efficient, and it has been extensively studied for its potential as a fluorescent probe, anticancer agent, and chiral selector in chromatography. NBHP has minimal toxicity and has been found to induce apoptosis in various cancer cell lines. While NBHP has limitations, such as its limited solubility in water, there are several future directions for NBHP research that could expand its potential applications.
Synthesemethoden
NBHP can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-nitrobenzoyl hydrazide with diethyl 1,1-dimethyl-3-oxobutylphosphonate in the presence of triethylamine. The reaction yields NBHP in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
NBHP has been found to have promising applications in various scientific fields. It has been extensively studied for its potential as a fluorescent probe for the detection of metal ions. NBHP has also been investigated for its use as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, NBHP has been studied for its potential as a chiral selector in chromatography.
Eigenschaften
Molekularformel |
C17H26N3O6P |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
N-[(Z)-(4-diethoxyphosphoryl-4-methylpentan-2-ylidene)amino]-4-nitrobenzamide |
InChI |
InChI=1S/C17H26N3O6P/c1-6-25-27(24,26-7-2)17(4,5)12-13(3)18-19-16(21)14-8-10-15(11-9-14)20(22)23/h8-11H,6-7,12H2,1-5H3,(H,19,21)/b18-13- |
InChI-Schlüssel |
QOZDQDMPDOKACA-AQTBWJFISA-N |
Isomerische SMILES |
CCOP(=O)(C(C)(C)C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C)OCC |
SMILES |
CCOP(=O)(C(C)(C)CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C)OCC |
Kanonische SMILES |
CCOP(=O)(C(C)(C)CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)


![(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274264.png)
![1-(2,4,5-Trimethylphenyl)ethanone [1-(2,4,5-trimethylphenyl)ethylidene]hydrazone](/img/structure/B274266.png)
![N-{4-[(3,4-dimethoxybenzylidene)amino]phenyl}acetamide](/img/structure/B274267.png)

![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoic acid](/img/structure/B274274.png)
![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)